5-Cyclopropoxy-2-isopropylpyridine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H15NO/c1-8(2)11-6-5-10(7-12-11)13-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
KWNBVJYPYJYJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Halogenation and Functional Group Introduction
A common initial step is the selective bromination of a pyridine derivative to provide a suitable leaving group for subsequent substitution. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) in inert solvents such as dichloromethane or chloroform at low temperatures to minimize side reactions and control regioselectivity.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS, CH2Cl2, 0–5 °C | Introduce bromine at 3- or 4-position | Low temperature controls selectivity |
| Alkylation | Isopropyl source (e.g., isopropyl bromide), base | Introduce isopropyl group at 2-position | Base such as K2CO3 used |
| Etherification | Cyclopropanol or cyclopropoxy precursor, base | Introduce cyclopropoxy group at 5-position | DMF or similar polar aprotic solvent |
This approach is supported by synthetic routes reported for related compounds such as 3-Bromo-5-cyclopropoxy-2-isopropylpyridine, where bromination precedes the introduction of cyclopropoxy and isopropyl groups.
Nucleophilic Substitution for Cyclopropoxy Group
The cyclopropoxy group is typically introduced via nucleophilic substitution of a halogenated pyridine intermediate with cyclopropanol or a cyclopropoxy anion generated in situ. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as cesium carbonate or potassium carbonate to facilitate the substitution.
Isopropyl Group Introduction
The isopropyl substituent at the 2-position can be introduced by:
- Direct alkylation of 2-halopyridine derivatives with isopropyl halides under basic conditions.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using isopropylboronic acid or isopropylmetal reagents.
For example, palladium tetrakis(triphenylphosphine) catalysis has been employed in similar pyridine functionalizations to achieve high conversion and selectivity.
Representative Synthetic Procedure
A typical synthetic sequence for 5-Cyclopropoxy-2-isopropylpyridine may be summarized as follows:
- Bromination: Treat 2-isopropylpyridine with NBS in dichloromethane at 0 °C to selectively brominate the 5-position.
- Cyclopropoxy Substitution: React the 5-bromo-2-isopropylpyridine intermediate with cyclopropanol in the presence of potassium carbonate in DMF at room temperature to substitute the bromine with the cyclopropoxy group.
- Purification: The crude product is purified by extraction, washing with brine, drying over magnesium sulfate, and chromatographic purification to yield the target compound.
Industrial Production Considerations
Industrial scale synthesis adapts the above methods with optimizations for yield, purity, and process safety:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated reagent addition and temperature control to maintain selectivity.
- Advanced purification techniques such as recrystallization and preparative chromatography to ensure high purity.
These methods allow for scalable production of 5-Cyclopropoxy-2-isopropylpyridine with consistent quality.
Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS | CH2Cl2 | 0–5 °C | 1–2 h | 80–90 | Controlled to avoid polybromination |
| Cyclopropoxy substitution | Cyclopropanol, K2CO3 | DMF | RT | 12–16 h | 60–75 | Polar aprotic solvent favors substitution |
| Isopropylation (if separate) | Isopropyl bromide, base | DMF or EtOH | 50–80 °C | 6–12 h | 70–85 | May be combined with bromination step |
Analytical Characterization
The synthesized 5-Cyclopropoxy-2-isopropylpyridine is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and sometimes ^19F NMR to confirm substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Chromatography: GC-MS or HPLC to assess reaction completion and product purity.
For example, ^1H NMR signals corresponding to cyclopropoxy protons and isopropyl methyl groups provide clear evidence of successful substitution.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination + Nucleophilic substitution | NBS, cyclopropanol, K2CO3 | CH2Cl2, DMF | 0 °C to RT | High regioselectivity, moderate yield | Requires careful temperature control |
| Palladium-catalyzed cross-coupling | Pd(PPh3)4, isopropylboronic acid | DMF | 80 °C | High conversion, mild conditions | Catalyst cost, sensitivity to moisture |
| Direct alkylation | Isopropyl bromide, base | DMF or EtOH | 50–80 °C | Simple reagents, scalable | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
5-Cyclopropoxy-2-isopropylpyridine has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases. Notably:
- Antiviral Activity : Research has indicated that derivatives of this compound can inhibit the replication of viruses, including measles virus, by targeting dihydroorotate dehydrogenase (DHODH) . The structure-activity relationship (SAR) studies show that modifications to the cyclopropyl group can enhance antiviral efficacy.
- Anti-inflammatory Properties : The compound has shown promise in preclinical studies for reducing inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Neuropharmacology
Studies have explored the interaction of 5-cyclopropoxy-2-isopropylpyridine with serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. Compounds that modulate these receptors have potential applications in treating mood disorders and other neuropsychiatric conditions .
Industrial Applications
5-Cyclopropoxy-2-isopropylpyridine is also utilized in industrial applications, particularly in the synthesis of complex organic molecules. Its unique structural features make it a valuable building block in organic synthesis, facilitating the development of new materials and chemicals .
Antiviral Research
A study focused on the synthesis of various analogues based on 5-cyclopropoxy-2-isopropylpyridine demonstrated significant antiviral activity against measles virus. The compound's ability to inhibit DHODH was confirmed through multiple in vitro assays, highlighting its potential as a therapeutic agent .
Anti-inflammatory Studies
In another investigation, derivatives of this compound were evaluated for their anti-inflammatory effects using animal models. Results indicated a marked reduction in inflammatory markers, suggesting its viability as a treatment option for chronic inflammatory diseases .
Comparison with Related Compounds
| Compound Name | Unique Features | Applications |
|---|---|---|
| 4-Bromo-5-cyclopropoxy-2-isopropylpyridine | Contains bromine which may enhance reactivity | Medicinal chemistry |
| 4-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine | Tert-butoxy group may influence solubility | Organic synthesis |
| 4-Chloro-5-cyclopropoxy-2-isopropylpyridine | Chlorine substitution alters biological activity | Drug development |
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide: A derivative with a sulfonamide group, which may exhibit different chemical and biological properties.
4-bromo-5-cyclopropoxy-2-isopropylpyridine:
Uniqueness
5-Cyclopropoxy-2-isopropylpyridine is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Biological Activity
5-Cyclopropoxy-2-isopropylpyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
5-Cyclopropoxy-2-isopropylpyridine possesses a pyridine ring substituted with a cyclopropoxy group and an isopropyl group. The molecular formula is , indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. The unique cyclopropoxy moiety may enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.
The exact mechanism of action for 5-Cyclopropoxy-2-isopropylpyridine remains to be fully elucidated. However, it is believed to interact with specific receptors or enzymes, modulating their activity. This interaction may be facilitated by the cyclopropoxy and isopropyl groups, which can enhance the compound's lipophilicity and steric properties, allowing for better penetration into biological membranes and improved receptor binding.
Anti-inflammatory Effects
Research has indicated that pyridine derivatives, including 5-Cyclopropoxy-2-isopropylpyridine, exhibit significant anti-inflammatory activity. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Biological Activity | IC50 (μmol) |
|---|---|---|
| 5-Cyclopropoxy-2-isopropylpyridine | COX-2 Inhibition | TBD |
| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 |
Antiviral Activity
5-Cyclopropoxy-2-isopropylpyridine has also been evaluated for its antiviral properties. Studies on related pyridine derivatives have shown promising results against various viral targets. For example, modifications in the pyridine ring have led to significant improvements in antiviral efficacy against viruses like measles .
Structure-Activity Relationships (SAR)
The SAR studies of 5-Cyclopropoxy-2-isopropylpyridine suggest that modifications to the pyridine ring significantly influence its biological activity. The presence of electron-donating groups enhances anti-inflammatory properties, while steric factors introduced by substituents like cyclopropoxy can affect receptor interactions .
Comparative Analysis
A comparison with structurally similar compounds reveals that variations in substituents lead to different biological profiles:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-cyclopropoxy-2-isopropylpyridine | Chlorine substitution | Altered COX inhibition |
| 4-Bromo-5-cyclopropoxy-2-isopropylpyridine | Bromine substitution | Enhanced reactivity |
Case Studies
In a recent study examining the efficacy of various pyridine derivatives, 5-Cyclopropoxy-2-isopropylpyridine was included in a panel of compounds tested for anti-inflammatory and antiviral activities. The results indicated that while it exhibited moderate activity, structural modifications could lead to enhanced effects. Further optimization through SAR studies could yield more potent derivatives suitable for therapeutic applications .
Q & A
Q. How can researchers design an effective synthetic route for 5-cyclopropoxy-2-isopropylpyridine?
To synthesize 5-cyclopropoxy-2-isopropylpyridine, focus on regioselective functionalization of the pyridine ring. A common approach involves:
- Nucleophilic substitution : Introduce cyclopropoxy groups via SNAr (nucleophilic aromatic substitution) at the 5-position using cyclopropanol derivatives under basic conditions (e.g., NaH/DMF) .
- Isopropyl group installation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position with isopropylboronic acid, ensuring inert atmosphere and dry solvents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity. Monitor by TLC and NMR .
Q. What analytical techniques are critical for characterizing 5-cyclopropoxy-2-isopropylpyridine?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Identify coupling patterns (e.g., cyclopropane protons at δ ~0.5–1.5 ppm with complex splitting due to ring strain) .
- ¹³C NMR : Confirm substitution patterns (e.g., quaternary carbons adjacent to oxygen).
- Mass spectrometry (ESI or EI) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Assess purity (>98% required for pharmacological studies) .
Q. How should researchers evaluate the stability of 5-cyclopropoxy-2-isopropylpyridine under varying conditions?
Design accelerated degradation studies:
- Thermal stability : Heat samples at 40–60°C for 1–4 weeks; monitor via HPLC .
- pH stability : Expose to buffers (pH 1–13) and analyze degradation products .
- Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under ICH Q1B guidelines .
Advanced Research Questions
Q. What mechanistic insights are critical for optimizing the cyclopropoxylation of pyridine derivatives?
Mechanistic studies should focus on:
Q. How can computational chemistry aid in predicting the reactivity of 5-cyclopropoxy-2-isopropylpyridine?
Q. How should researchers address contradictions in reported biological activity data for pyridine derivatives?
Systematically analyze discrepancies by:
- Experimental replication : Reproduce studies under identical conditions (solvent, temperature, assay type) .
- Meta-analysis : Compare IC₅₀ values across literature, adjusting for assay variability (e.g., cell line differences) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., cyclopropoxy vs. methoxy) with activity trends .
Q. What strategies mitigate challenges in scaling up 5-cyclopropoxy-2-isopropylpyridine synthesis?
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclopropoxylation) .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce metal loading .
- Process analytical technology (PAT) : Use inline FTIR for real-time reaction monitoring .
Methodological Guidelines
Q. Designing Controlled Experiments for Pyridine Derivatives
- Control groups : Include unsubstituted pyridine and analogues (e.g., 5-methoxy-2-isopropylpyridine) to isolate substituent effects .
- Randomization : Assign reaction batches randomly to minimize bias .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
Q. Interpreting Contradictory Spectroscopic Data
- Variable adjustment : Re-run NMR at higher field strength (e.g., 600 MHz) to resolve overlapping signals .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
